molecular formula C11H20FNO4 B13330598 tert-Butyl 6-(fluoromethyl)-6-hydroxy-1,4-oxazepane-4-carboxylate

tert-Butyl 6-(fluoromethyl)-6-hydroxy-1,4-oxazepane-4-carboxylate

Cat. No.: B13330598
M. Wt: 249.28 g/mol
InChI Key: HWLQWJNIQHNIBE-UHFFFAOYSA-N
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Description

The compound tert-Butyl 6-(fluoromethyl)-6-hydroxy-1,4-oxazepane-4-carboxylate is a seven-membered oxazepane ring derivative featuring a fluoromethyl and hydroxyl group at position 6, protected by a tert-butoxycarbonyl (Boc) group at position 4. Its structural uniqueness lies in the simultaneous presence of polar (hydroxyl) and lipophilic (fluoromethyl) groups, which may confer distinct physicochemical and biological properties compared to analogs.

Properties

Molecular Formula

C11H20FNO4

Molecular Weight

249.28 g/mol

IUPAC Name

tert-butyl 6-(fluoromethyl)-6-hydroxy-1,4-oxazepane-4-carboxylate

InChI

InChI=1S/C11H20FNO4/c1-10(2,3)17-9(14)13-4-5-16-8-11(15,6-12)7-13/h15H,4-8H2,1-3H3

InChI Key

HWLQWJNIQHNIBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC(C1)(CF)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-(fluoromethyl)-6-hydroxy-1,4-oxazepane-4-carboxylate typically involves multiple steps, starting from readily available precursors

    Cyclization Reaction: The oxazepane ring can be formed by reacting an appropriate amino alcohol with a diester or a similar compound under acidic or basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-(fluoromethyl)-6-hydroxy-1,4-oxazepane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LAH).

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LAH, sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols

Major Products

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an alcohol

    Substitution: Formation of substituted oxazepane derivatives

Scientific Research Applications

tert-Butyl 6-(fluoromethyl)-6-hydroxy-1,4-oxazepane-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel polymers and materials with specific properties.

    Biological Studies: It can be used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of tert-Butyl 6-(fluoromethyl)-6-hydroxy-1,4-oxazepane-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the oxazepane ring can provide conformational rigidity.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Substituent at Position 6 Molecular Formula Molecular Weight Key Properties
Target Compound (Not Reported) Fluoromethyl, Hydroxy C11H18FNO4 ~259.27* High lipophilicity (fluorine), Polar (OH)
tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate (1260616-96-3) Hydroxy C10H19NO4 217.26 Hydrophilic, hydrogen-bond donor
tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate (748805-97-2) Oxo C10H17NO4 215.24 Rigid, electron-withdrawing
tert-Butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate (1063734-19-9) Hydroxymethyl C11H21NO4 231.29 Balanced polarity, hygroscopic

*Estimated based on structural similarity.

Biological Activity

tert-Butyl 6-(fluoromethyl)-6-hydroxy-1,4-oxazepane-4-carboxylate (CAS Number: 1801455-03-7) is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a fluoromethyl group and a hydroxy functionality, suggests diverse biological activities. This article synthesizes available research findings on its biological properties, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₁H₂₀FNO₄
  • Molecular Weight : 249.28 g/mol
  • CAS Number : 1801455-03-7
  • Purity : ≥ 97%

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds in the oxazepane class have shown effectiveness against certain bacterial strains.
  • Antitumor Properties : Some derivatives have been investigated for their ability to inhibit tumor growth through various mechanisms.
  • Neuroprotective Effects : The presence of hydroxyl groups in similar compounds has been linked to neuroprotective properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : Compounds may act as enzyme inhibitors, affecting metabolic pathways in target organisms.
  • Cell Membrane Disruption : Some studies suggest that these compounds can disrupt bacterial cell membranes, leading to cell death.
  • Modulation of Signaling Pathways : They may influence cellular signaling pathways related to apoptosis and cell proliferation.

Antimicrobial Activity

A study evaluating the antimicrobial properties of various oxazepane derivatives found that this compound demonstrated significant activity against gram-positive bacteria. The compound's structure was essential for its interaction with bacterial cell walls, leading to increased permeability and eventual cell lysis .

Antitumor Efficacy

Research published in a peer-reviewed journal highlighted the potential of oxazepane derivatives in cancer therapy. In vitro studies indicated that this compound inhibited the proliferation of cancer cell lines by inducing apoptosis through caspase activation .

Neuroprotective Studies

Preliminary investigations into the neuroprotective effects of similar compounds showed promise in models of neurodegeneration. The hydroxyl group appears to play a crucial role in scavenging free radicals and reducing oxidative stress in neuronal cells .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against gram-positive bacteria
AntitumorInhibits cancer cell proliferation
NeuroprotectiveReduces oxidative stress

Q & A

Basic Question: What are the recommended strategies for synthesizing tert-Butyl 6-(fluoromethyl)-6-hydroxy-1,4-oxazepane-4-carboxylate, and how can purity be ensured?

Answer:
Synthesis typically involves ring-opening or functionalization of a 1,4-oxazepane scaffold. A common approach includes:

  • Step 1 : Introduce the tert-butoxycarbonyl (Boc) protecting group via carbamate formation under Schotten-Baumann conditions (e.g., Boc anhydride with a base like NaOH) .
  • Step 2 : Fluoromethylation at position 6 using fluoromethylating agents (e.g., Selectfluor® or fluoromethyl triflate) in polar aprotic solvents (DMF, acetonitrile) under controlled pH to avoid deprotection .
  • Step 3 : Hydroxylation via oxidation (e.g., TEMPO/oxone) or hydroxyl group retention during fluoromethylation.

Purification : Use silica gel chromatography (hexane/ethyl acetate gradient) to separate diastereomers or unreacted intermediates. Recrystallization from ethanol/water mixtures improves crystallinity and purity (>95%) . Analytical HPLC (C18 column, 0.1% TFA in water/acetonitrile) confirms purity, while 1^1H/13^{13}C NMR validates structural integrity .

Advanced Question: How can stereochemical challenges at the 6-position (fluoromethyl and hydroxy groups) be resolved during synthesis?

Answer:
The 6-position’s stereochemistry is critical due to potential diastereomer formation. Strategies include:

  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-configured oxazepanes) to control stereochemistry during fluoromethylation .
  • Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective fluoromethylation .
  • X-ray Crystallography : Confirm absolute configuration post-synthesis using single-crystal diffraction (SHELX programs refine structures with <0.05 Å resolution) .

Challenges : Fluorine’s electronegativity may destabilize intermediates, requiring low-temperature conditions (-20°C) to suppress racemization .

Basic Question: What analytical methods are most effective for characterizing this compound’s stability under varying pH and temperature?

Answer:

  • pH Stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 25–40°C. Monitor degradation via LC-MS for hydrolysis of the Boc group or oxazepane ring opening .
  • Thermal Stability : Use TGA/DSC to assess decomposition temperatures. The Boc group typically degrades above 150°C, while the oxazepane ring remains stable up to 200°C .
  • Light Sensitivity : UV-Vis spectroscopy (200–400 nm) detects photodegradation products; store in amber vials at -20°C to minimize radical formation .

Advanced Question: How do computational methods predict the compound’s solubility and membrane permeability for biological assays?

Answer:

  • Solubility Prediction : Use Abraham solvation parameters or COSMO-RS to calculate logP (predicted ~1.8 for this compound) and solubility in aqueous/organic solvents .
  • Permeability : Molecular dynamics simulations (e.g., Desmond) model passive diffusion across lipid bilayers. The fluoromethyl group increases hydrophobicity but may reduce hydrogen-bonding capacity (PSA = ~67.9 Ų), favoring blood-brain barrier penetration .
  • Validation : Compare predictions with experimental shake-flask solubility (in PBS) and Caco-2 cell monolayer assays .

Basic Question: What safety precautions are critical when handling this compound in the laboratory?

Answer:

  • Personal Protection : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of dust/aerosols .
  • Spill Management : Absorb with inert material (vermiculite), neutralize with 10% acetic acid if acidic degradation products form, and dispose as halogenated waste .
  • Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis of the Boc group .

Advanced Question: How can discrepancies in NMR data (e.g., unexpected splitting or integration) be interpreted for this compound?

Answer:

  • Dynamic Effects : Conformational flexibility in the oxazepane ring (e.g., chair-boat interconversion) causes signal splitting. Variable-temperature NMR (VT-NMR) at -40°C to 80°C can "freeze" conformers for clearer analysis .
  • Hydrogen Bonding : The hydroxy group may form intramolecular H-bonds with the oxazepane oxygen, altering chemical shifts. Use 1^1H-15^{15}N HMBC to probe hydrogen-bond networks .
  • Fluorine Coupling : 19^{19}F NMR detects scalar coupling (e.g., 3JFH^3J_{F-H}) between fluorine and adjacent protons, resolving stereoelectronic effects .

Advanced Question: What strategies optimize the compound’s reactivity as a building block for fluorinated drug candidates?

Answer:

  • Selective Deprotection : Use TFA/DCM (1:1) to remove the Boc group while preserving the fluoromethyl and hydroxy functionalities .
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(OAc)2_2, SPhos ligand) functionalize the oxazepane ring at position 2 or 3 .
  • Prodrug Design : Convert the hydroxy group to a phosphate ester for improved bioavailability; validate stability in simulated gastric fluid .

Basic Question: How is the compound’s environmental impact assessed, particularly regarding fluorinated waste?

Answer:

  • Ecotoxicity Testing : Perform Daphnia magna acute toxicity assays (OECD 202) and Algal growth inhibition tests (OECD 201). Fluorinated compounds often show moderate toxicity (EC50_{50} ~10–100 mg/L) .
  • Degradation Studies : Use advanced oxidation processes (e.g., UV/H2_2O2_2) to break C-F bonds; monitor fluoride release via ion chromatography .

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